Diethyl benzyliminodiacetate

Organic Synthesis N-Alkylation Process Chemistry

Diethyl benzyliminodiacetate (CAS 17136-37-7), with the molecular formula C₁₅H₂₁NO₄ and a molecular weight of 279.33 g/mol, is a versatile diester derivative of iminodiacetic acid. Its structure features a central nitrogen atom substituted with a benzyl group and two ethyl acetate arms, making it a valuable intermediate in organic synthesis.

Molecular Formula C15H21NO4
Molecular Weight 279.33 g/mol
CAS No. 17136-37-7
Cat. No. B092731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl benzyliminodiacetate
CAS17136-37-7
Molecular FormulaC15H21NO4
Molecular Weight279.33 g/mol
Structural Identifiers
SMILESCCOC(=O)CN(CC1=CC=CC=C1)CC(=O)OCC
InChIInChI=1S/C15H21NO4/c1-3-19-14(17)11-16(12-15(18)20-4-2)10-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3
InChIKeyHIZZJSBSOJLOQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl benzyliminodiacetate (CAS 17136-37-7): A High-Yield Synthesis Building Block and Chelator Precursor


Diethyl benzyliminodiacetate (CAS 17136-37-7), with the molecular formula C₁₅H₂₁NO₄ and a molecular weight of 279.33 g/mol, is a versatile diester derivative of iminodiacetic acid . Its structure features a central nitrogen atom substituted with a benzyl group and two ethyl acetate arms, making it a valuable intermediate in organic synthesis . It is supplied commercially with a purity of 97%, exhibiting a boiling point of 324-325 °C and a density of 1.076 g/mL at 25 °C . This compound serves as a protected form of the chelating agent N-benzyliminodiacetic acid and is a key precursor in the synthesis of macrocycles, ligands for contrast agents, and specialized polymers [1].

The Critical Importance of Diethyl benzyliminodiacetate (CAS 17136-37-7) for Reaction Outcome and Process Efficiency


Substituting Diethyl benzyliminodiacetate with other N-substituted iminodiacetate esters or unprotected acids is not a trivial matter of cost equivalence. The specific combination of the N-benzyl protecting group and the diethyl ester functionalities dictates its unique reactivity and physical properties, which are central to its applications [1]. The benzyl group provides a stable protecting strategy that can be selectively removed under mild hydrogenolysis conditions [1], while the ethyl esters offer a specific balance of hydrophobicity and crystallinity that influences reaction yields and purification steps [2]. Simple substitution with the corresponding methyl ester (dimethyl N-benzyliminodiacetate) or the free acid (N-benzyliminodiacetic acid) will fundamentally alter the compound's solubility, reactivity, and the overall efficiency of multi-step synthetic pathways, leading to significant changes in yields and product profiles [2].

Quantitative Evidence Guide for Selecting Diethyl benzyliminodiacetate (CAS 17136-37-7)


Comparative Evaluation: High-Yield Synthesis of Diethyl benzyliminodiacetate

Diethyl benzyliminodiacetate can be synthesized via N-alkylation of diethyl iminodiacetate with benzyl bromide in the presence of a base. A reported procedure using sodium bicarbonate in DMF at 40°C for 16 hours achieves a remarkably high isolated yield of 98.8% . While yields for similar alkylations of iminodiacetate esters can vary, this near-quantitative yield highlights the high efficiency and synthetic accessibility of this specific compound, a crucial factor for large-scale procurement and use in multi-step sequences.

Organic Synthesis N-Alkylation Process Chemistry

Critical Role as a Building Block for Macrocycle Formation

Diethyl N-benzyliminodiacetate is a key building block for synthesizing complex macrocyclic structures. In a specific reaction with diethylenetriamine, its use leads to the formation of the macrocycle 4-benzyl-1,4,7,10-tetraazacyclododecane-2,6-dione and a dimeric byproduct. The target compound's structure is essential for this pathway [1]. This contrasts with the use of dimethyl N-benzyliminodiacetate, which has been employed as a starting material for a different class of compounds, 3,4-dialkoxypyrroles, where overall yields ranged from 10-50% [2].

Macrocycle Synthesis Medicinal Chemistry Supramolecular Chemistry

Performance as a Precursor in Chelating Ligand Synthesis

The diethyl ester is a critical precursor for synthesizing advanced chelating ligands, such as acyclic amino-amido ligands for contrast media [1]. The benzyl group serves as a protecting group that is later removed to unveil the active metal-binding site [1]. This is a functional advantage over simpler N-alkyl iminodiacetates. While binding constants for metal complexes derived from the target compound are not available, the underlying iminodiacetate (IDA) chelating motif is well-established to form stable complexes with various metal ions, such as Cu(II) (log10 β₂ = 21.9 for n-hexyl-N-iminodiacetate), demonstrating the class's potential [2].

Coordination Chemistry Ligand Design Contrast Agents

Distinctive Reactivity Profile of N-Benzyliminodiacetate Ligands with Transition Metals

Studies on N-benzyliminodiacetate (NBzIDA) derivatives reveal a distinct coordination behavior compared to other N-substituted iminodiacetates. For instance, both N-methyliminodiacetate (MIDA) and NBzIDA ligands form salts with Ni(II) and imidazole but fail to yield the corresponding ternary complexes, a behavior that distinguishes them from other iminodiacetate-like ligands which readily form ternary compounds [1]. This unique reactivity profile, influenced by the N-benzyl substituent, is a critical consideration when designing specific metal-organic frameworks or coordination compounds.

Coordination Chemistry Nickel Complexes Crystal Engineering

Optimal Procurement Scenarios for Diethyl benzyliminodiacetate (CAS 17136-37-7)


Synthesis of N-Benzyl-Protected Macrocycles and Polyazacycloalkanes

As demonstrated in the literature, Diethyl benzyliminodiacetate is a proven building block for macrocycles like 4-benzyl-2,6-dioxocyclen, a precursor to important ligands for contrast agents and catalysis [1]. The N-benzyl group serves as a stable protecting group that can be cleanly removed post-macrocyclization. Procurement is essential for any lab or production facility engaged in synthesizing polyazamacrocycles where an N-benzyl protecting strategy is required.

Multi-Step Synthesis of Bifunctional Chelating Ligands

This compound is a strategic intermediate for creating complex, acyclic chelating ligands [1]. Its structure allows for differential functionalization: the diethyl esters can be amidated to introduce additional donor arms, while the benzyl group on the central nitrogen protects the metal-binding site until the final synthetic steps. This is a key scenario for research groups developing new metal-based diagnostic or therapeutic agents.

Large-Scale Preparation Where High Synthetic Yield is Paramount

The reported synthesis of Diethyl benzyliminodiacetate can achieve a near-quantitative yield of 98.8% [1]. This efficiency makes it an economically favorable intermediate for any process where this specific structure is required. For industrial process chemists scaling up a synthetic route that includes this compound, the high yield directly correlates with lower cost of goods and reduced waste generation, a primary procurement driver.

Research on Selective Metal Complexation and Crystal Engineering

Derivatives of N-benzyliminodiacetate exhibit unique coordination behavior, such as the failure to form ternary complexes with Ni(II) and imidazole, unlike many other IDA derivatives [1]. This property is valuable for researchers designing specific metal-organic frameworks, studying ligand field effects, or engineering crystalline materials where the isolation of binary metal complexes is the desired outcome.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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